
Beta-Amyloid (1-39), mouse, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (1-39), mouse, rat is a useful research compound. Molecular weight is 4134.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modeling Alzheimer's Disease
Mouse and rat models expressing human APP mutations are extensively used to study AD pathology. The introduction of Aβ(1-39) into these models allows researchers to investigate its role in amyloid plaque formation, cognitive deficits, and neuroinflammation.
- Knock-in Rat Models : Recent advancements have led to the development of knock-in rat models that express humanized Aβ sequences. These models exhibit AD-like pathologies, including Aβ plaque deposition, tau pathology, and cognitive impairments . Such models provide a more accurate representation of human disease compared to traditional transgenic models.
Model Type | Key Features | Applications |
---|---|---|
Knock-in Rats | Humanized Aβ sequence; exhibits AD-like pathology | Drug discovery; biomarker identification |
Transgenic Mice | Overexpression of APP; rapid plaque formation | Mechanistic studies; therapeutic testing |
Therapeutic Target Identification
Beta-Amyloid (1-39) is being investigated as a potential therapeutic target due to its regulatory effects on other Aβ species. Studies have shown that it can mitigate the toxic effects associated with Aβ(1-42), suggesting a protective role that could be harnessed for therapeutic purposes .
Biomarker Development
The expression profiles of various Aβ peptides, including Aβ(1-39), have been correlated with disease states in AD patients. Quantitative mass spectrometry has been employed to analyze the levels of different Aβ variants in cerebrospinal fluid (CSF), providing insights into their potential as biomarkers for early diagnosis and progression monitoring .
Case Study 1: Knock-in Rat Model Development
A study developed an App knock-in rat model incorporating multiple familial mutations associated with AD. This model demonstrated significant cognitive deficits and pathological features akin to human AD, making it a valuable tool for testing new therapeutics aimed at reducing amyloid burden .
Case Study 2: Interaction Studies
Research on the interaction between Aβ(1-39) and other amyloid variants revealed that it can inhibit the aggregation of Aβ(1-42), thereby suggesting its potential role in modulating amyloid toxicity. This finding highlights the importance of studying shorter peptide variants in understanding AD mechanisms .
Analyse Des Réactions Chimiques
Production of Aβ(1-39)
Aβ peptides, including Aβ(1-39), are generated through the amyloidogenic pathway via sequential cleavage of APP by β- and γ-secretases .
-
β-Secretase (BACE1) Cleavage: The APP is cleaved by BACE1, releasing soluble N-terminus of APP (sAPPβ) and leaving the C-terminal fragment (CTF-β or C99) bound to the membrane .
-
γ-Secretase Cleavage: Subsequently, γ-secretase cleaves CTF-β to produce Aβ peptides of varying lengths, including Aβ(1-39) .
Studies on transgenic mouse models, such as APP23, have identified Aβ(1-39) among other Aβ variants . These models help in understanding the molecular mechanisms driving amyloid deposition .
Aggregation and Multimerization
The assembly of Aβ monomers into multimeric structures is a critical factor in the biological effects of these species .
-
Oligomer Formation: Aβ(1-42) has a high propensity to form oligomers, while Aβ(1-40) does so less readily . Although not explicitly detailed in the search results, Aβ(1-39) would also be expected to participate in oligomerization, influencing the toxicity and progression of AD .
-
Fibril Formation: Initial research focused on the fibrillar deposits of Aβ, but current studies indicate soluble multimers are more toxic than fibrils . Oligomer-specific antibodies do not recognize monomers or fibrils, highlighting distinct conformations .
Clearance Mechanisms
The elimination of Aβ peptides from the brain involves several transport and degradation pathways .
-
Vascular Transport: Aβ is cleared from the brain via vascular transport across the blood-brain barrier (BBB) . This process is mediated by receptors such as LRP-1 and ABC transporters .
-
Receptor-Mediated Endocytosis: LRP1 is a key modulator in the receptor-mediated endocytosis, which delivers Aβ to lysosomes for degradation .
-
Autophagy: Induction of autophagy accelerates the clearance of both soluble Aβ and Aβ aggregates .
Differences Between Mouse/Rat and Human Aβ
Mouse and rat Aβ(1-40) differ from human Aβ by three amino acid residues . These differences are:
-
Position 5: Arginine (Arg) in human Aβ is Glycine (Gly) in mouse and rat.
-
Position 10: Tyrosine (Tyr) in human Aβ is Phenylalanine (Phe) in mouse and rat.
-
Position 13: Histidine (His) in human Aβ is Arginine (Arg) in mouse and rat.
These variations can affect aggregation kinetics and interactions with antibodies .
Chemical Modifications
N-terminal modifications of Aβ peptides can occur during experimental procedures . Studies using APP23 transgenic mice have identified several Aβ variants with such modifications .
-
Pyroglutamate-modified Aβ (Aβ(N3pE)): This modification, along with N-terminally truncated Aβ(2/3-42), shows differences between transgenic mice and human AD brain samples .
-
N-terminal Truncation: Variants such as Aβ(2-40) and Aβ(3-40) have been identified in the brains of APP23 mice .
Data from Transgenic Mouse Models
Transgenic mouse models are essential for studying Aβ pathology .
-
APP23 Mice: These mice exhibit amyloid deposition and increased levels of Aβ40 and Aβ42 .
-
Tg2576 Mice: Similar to APP23, these mice accumulate high levels of APP and efficiently generate Aβ40 and Aβ42 .
-
PDAPP Mice: These mice show altered CT fragment patterns with extended length peptides, similar to those observed in the FAD V717F mutation .
-
TgCRND8 and Tg-SwDI Mice: These models have multiple Aβ-related peptides, suggesting precursor molecule hydrolysis occurs upstream of typical sites .
Amyloid Cascade Hypothesis
The amyloid cascade hypothesis posits that Aβ accumulation leads to AD progression and downstream effects like cognitive decline and tau pathology .
-
Intraneuronal Accumulation: Accumulation of Aβ precedes pathological manifestations and affects cellular functions .
-
FAD-related Mutations: Combining Swedish double mutations with APP transgene mutations accelerates the generation of toxic Aβ42 peptides .
Table Summarizing Aβ Variants and Modifications
Concluding Remarks
Studies of Aβ(1-39) in mouse and rat models, along with other Aβ variants, provide critical insights into the pathogenesis, aggregation, and clearance mechanisms relevant to Alzheimer's disease . Further research is essential to fully elucidate the roles of these peptides and their chemical interactions in AD.
Propriétés
Poids moléculaire |
4134.7 |
---|---|
Séquence |
DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.